molecular formula C9H7NO6 B11938607 2-Methyl-3,4,6-pyridinetricarboxylic acid CAS No. 69567-41-5

2-Methyl-3,4,6-pyridinetricarboxylic acid

Cat. No.: B11938607
CAS No.: 69567-41-5
M. Wt: 225.15 g/mol
InChI Key: JCWMQJBDIZVAOW-UHFFFAOYSA-N
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Description

2-Methyl-3,4,6-pyridinetricarboxylic acid is an organic compound that belongs to the class of pyridinetricarboxylic acids. These compounds are characterized by the presence of three carboxylic acid groups attached to a pyridine ring. The addition of a methyl group at the 2-position of the pyridine ring distinguishes this compound from other isomers of pyridinetricarboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4,6-pyridinetricarboxylic acid can be achieved through various methods. One common approach involves the hydrothermal synthesis method. In this method, a mixture of the appropriate pyridine derivative and a metal salt is heated in a Teflon-lined autoclave at elevated temperatures (typically around 180°C) for several hours. The reaction conditions, such as temperature and time, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrothermal synthesis. This method is favored due to its ability to produce high-purity compounds with consistent yields. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4,6-pyridinetricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Methyl-3,4,6-pyridinetricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,4,6-pyridinetricarboxylic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique properties, such as luminescence, magnetic behavior, and catalytic activity . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.

Comparison with Similar Compounds

2-Methyl-3,4,6-pyridinetricarboxylic acid can be compared with other pyridinetricarboxylic acids, such as:

  • 2,3,4-Pyridinetricarboxylic acid
  • 2,3,5-Pyridinetricarboxylic acid
  • 2,3,6-Pyridinetricarboxylic acid
  • 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
  • 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
  • 3,4,5-Pyridinetricarboxylic acid

The uniqueness of this compound lies in the presence of the methyl group at the 2-position, which can influence its reactivity and the types of complexes it forms. This structural variation can lead to differences in physical and chemical properties compared to other isomers.

Properties

CAS No.

69567-41-5

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

IUPAC Name

6-methylpyridine-2,4,5-tricarboxylic acid

InChI

InChI=1S/C9H7NO6/c1-3-6(9(15)16)4(7(11)12)2-5(10-3)8(13)14/h2H,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

JCWMQJBDIZVAOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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